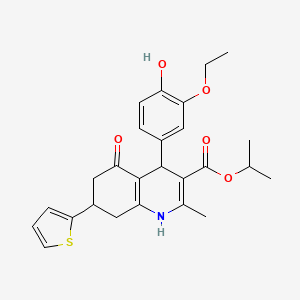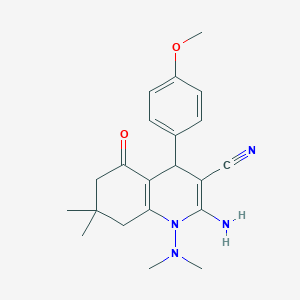
3-(4-fluorophenyl)-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorofenil)-2-(9-metil-9H-carbazol-3-il)-2,3-dihidroquinazolin-4(1H)-ona es un complejo compuesto orgánico que pertenece a la clase de derivados de quinazolinona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-fluorofenil)-2-(9-metil-9H-carbazol-3-il)-2,3-dihidroquinazolin-4(1H)-ona generalmente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común podría incluir:
Formación del núcleo de quinazolinona: Esto se puede lograr mediante la condensación de derivados del ácido antranílico con isocianatos o aminas.
Introducción de la porción carbazol: El grupo carbazol se puede introducir mediante una reacción de acoplamiento, como el acoplamiento de Suzuki o Buchwald-Hartwig.
Adición del grupo fluorofenil: Este paso podría implicar una sustitución aromática nucleofílica o una reacción de acoplamiento cruzado catalizada por paladio.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, la detección de alto rendimiento de catalizadores y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la porción carbazol.
Reducción: Las reacciones de reducción podrían dirigirse al núcleo de quinazolinona.
Sustitución: Pueden ocurrir varias reacciones de sustitución, especialmente en el grupo fluorofenil.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Catalizadores: Catalizadores de paladio, platino o níquel para reacciones de acoplamiento.
Productos principales
Los productos principales de estas reacciones dependerían de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir derivados de quinazolinona con funcionalidades de oxígeno adicionales, mientras que la reducción podría conducir a análogos más saturados.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para moléculas más complejas.
Biología: Posible uso como sonda o ligando en ensayos bioquímicos.
Medicina: Posibles aplicaciones terapéuticas debido a su actividad biológica.
Industria: Uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de sus interacciones específicas con los objetivos biológicos. Podría interactuar con enzimas, receptores u otras proteínas, lo que lleva a la modulación de las vías bioquímicas. Se necesitarían estudios detallados para dilucidar estos mecanismos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(4-clorofenil)-2-(9-metil-9H-carbazol-3-il)-2,3-dihidroquinazolin-4(1H)-ona
- 3-(4-bromofenil)-2-(9-metil-9H-carbazol-3-il)-2,3-dihidroquinazolin-4(1H)-ona
Unicidad
La presencia del grupo fluorofenil podría impartir propiedades únicas, como un aumento de la lipofilia o características electrónicas alteradas, en comparación con sus análogos cloro o bromo.
Propiedades
Fórmula molecular |
C27H20FN3O |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C27H20FN3O/c1-30-24-9-5-3-6-20(24)22-16-17(10-15-25(22)30)26-29-23-8-4-2-7-21(23)27(32)31(26)19-13-11-18(28)12-14-19/h2-16,26,29H,1H3 |
Clave InChI |
QHEAUFICIDBPIE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F)C6=CC=CC=C61 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B11628815.png)
![N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11628820.png)

![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11628824.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628825.png)
![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11628843.png)

![N-[(Adamantan-1-YL)methyl]-2-(morpholin-4-YL)acetamide](/img/structure/B11628856.png)
![(5Z)-1-(3,5-dimethylphenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11628874.png)
![N-ethyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11628881.png)
![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11628883.png)
![2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11628885.png)
![Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11628891.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628892.png)
